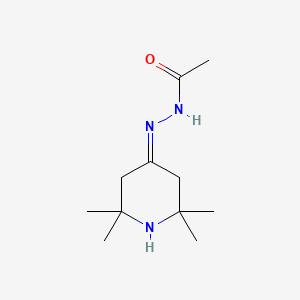
2-(2,4-difluorophenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-difluorophenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide” is a structurally complex molecule that involves fluorine and sulfur-containing heterocycles. Such compounds often exhibit unique physical and chemical properties due to the presence of electronegative elements like fluorine and the sulfur dioxide moiety, which can influence their reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of complex molecules like “2-(2,4-difluorophenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide” involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involved the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, which could be a similar approach for synthesizing related compounds with difluorophenoxy and thienyl groups (Tao Jian-wei, 2009).
Molecular Structure Analysis
The structural analysis of similar compounds, like the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals near "V" shaped molecules with specific intermolecular interactions such as hydrogen bonds and π-interactions, which are crucial for understanding the molecular geometry and potential binding sites (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest would likely depend on the reactive sites such as the acetamide moiety, the ether linkage, and the presence of fluorine atoms. For instance, compounds like 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide showcase specific reactivity patterns due to the presence of halogen atoms and the acetamide group, influencing their potential for further chemical transformations (Praveen et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of O-Glycopeptides : The synthesis of 2-acetamido-2-deoxy-β-d-glucopyranose O-glycopeptides from N-dithiasuccinoyl-protected derivatives is significant in biochemistry and molecular biology research, where the focus is on understanding protein structures and functions (Jensen, Hansen, Venugopal, & Barany, 1996).
Photoinitiator for Polymer Networks : Research has been conducted on the use of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, which relates to the compound , for preparing robust polymer/filler networks. This application is critical in materials science, particularly in the development of new materials with enhanced thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).
Medicinal Chemistry and Pharmacology
- Anticancer Drug Development : A study on the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the potential of related compounds in drug discovery and development. This study contributes to understanding how these compounds can target specific receptors in cancer therapy (Sharma et al., 2018).
Electrochemistry and Materials Science
- Electrochemical Polymerization : The electrochemical polymerization of an electron-deficient fluorene derivative bearing ethylenedioxythiophene side groups, related to the compound of interest, is significant in the field of electrochemistry. This study contributes to the development of new electrochromic materials and understanding their properties (Bezgin & Önal, 2010).
Advanced Synthesis Techniques
- Scaleable Synthesis of Thrombin Inhibitor : Research on the scaleable synthesis of a 3-aminopyrazinone acetamide thrombin inhibitor relates to the compound in focus. This study is crucial in the field of medicinal chemistry, particularly for the development of new therapeutic agents (Ashwood et al., 2004).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO4S/c13-8-1-2-11(10(14)5-8)19-6-12(16)15-9-3-4-20(17,18)7-9/h1-5,9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFRAYHFQSTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)
![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)
![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)
![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)
![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)
